molecular formula C18H19NO2 B134264 (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol CAS No. 147353-44-4

(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol

Cat. No. B134264
M. Wt: 281.3 g/mol
InChI Key: RPTVQUIRIZNRJB-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol is a synthetic compound with potential applications in scientific research. This compound is also known as tetrahydroberberine and has been found to have various biological and physiological effects. It is a member of the berberine family of compounds and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol is not fully understood. However, it has been shown to interact with various molecular targets, including enzymes, receptors, and ion channels. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. It has also been shown to modulate the activity of certain receptors, such as the dopamine D2 receptor. Additionally, it has been found to affect the function of ion channels, such as the voltage-gated potassium channel.

Biochemical And Physiological Effects

(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antitumor effects. It has also been found to have hypoglycemic and hypolipidemic effects, which may be beneficial in the treatment of diabetes and obesity. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol in lab experiments include its potential applications in various fields of research, such as microbiology, oncology, and neuroscience. It is also relatively easy to synthesize and has been found to have low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the research on (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its synthesis method for higher yields and purity.

Synthesis Methods

(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol can be synthesized using different methods. One of the most common methods involves the reduction of berberine using sodium borohydride or lithium aluminum hydride. Another method involves the hydrogenation of berberine using palladium on carbon as a catalyst. The yield of the synthesis method depends on the reaction conditions and the purity of the starting material.

Scientific Research Applications

(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol has been found to have potential applications in scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory effects. It has also been found to have potential applications in the treatment of diabetes, obesity, and cardiovascular diseases. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

CAS RN

147353-44-4

Product Name

(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(6aR)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

InChI

InChI=1S/C18H19NO2/c1-18-10-12-6-7-14(20)17(21)15(12)13-5-3-4-11(16(13)18)8-9-19(18)2/h3-7,20-21H,8-10H2,1-2H3/t18-/m1/s1

InChI Key

RPTVQUIRIZNRJB-GOSISDBHSA-N

Isomeric SMILES

C[C@@]12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O

SMILES

CC12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O

Canonical SMILES

CC12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O

synonyms

10,11-dihydroxy-N-(11C)methylnorapomorphine
10,11-dihydroxy-N-(methyl)norapomorphine
10,11-dihydroxy-N-methylnorapomorphine
10,11-DOH-MeNAM

Origin of Product

United States

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